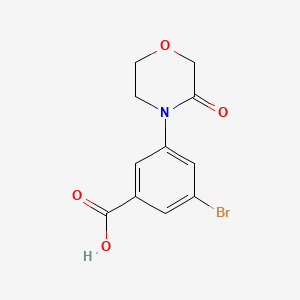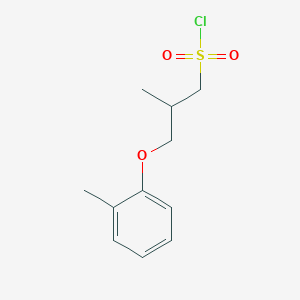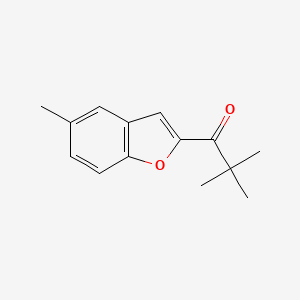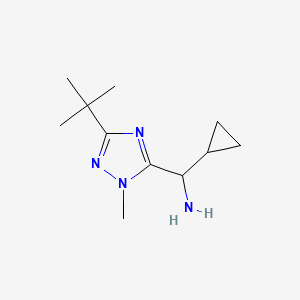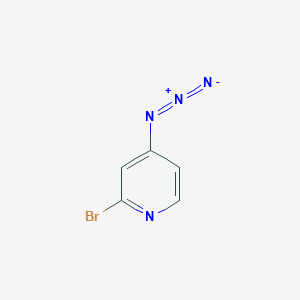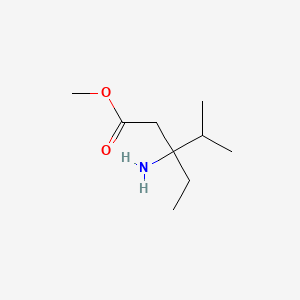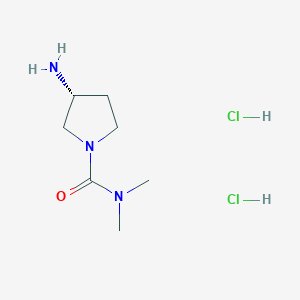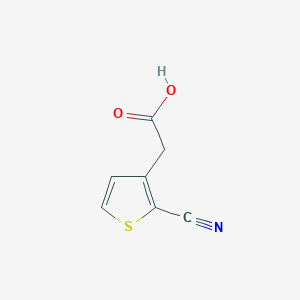
1-(2-Hydroxy-5-(tert-pentyl)phenyl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Hydroxy-5-(tert-pentyl)phenyl)butan-1-one is an organic compound with the molecular formula C15H22O2 It is known for its unique structure, which includes a hydroxy group and a tert-pentyl group attached to a phenyl ring, along with a butanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-5-(tert-pentyl)phenyl)butan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxy-5-(tert-pentyl)benzaldehyde and butanone.
Condensation Reaction: The key step involves a condensation reaction between 2-hydroxy-5-(tert-pentyl)benzaldehyde and butanone in the presence of a suitable catalyst, such as an acid or base.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Common industrial methods include:
Batch Reactors: These are used for smaller-scale production and allow for precise control over reaction conditions.
Continuous Flow Reactors: These are employed for large-scale production, offering advantages in terms of efficiency and scalability.
化学反応の分析
Types of Reactions
1-(2-Hydroxy-5-(tert-pentyl)phenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the butanone moiety can be reduced to form an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the phenyl ring.
Major Products Formed
Oxidation: The major products include ketones or aldehydes.
Reduction: The major products are alcohols.
Substitution: The major products depend on the substituent introduced, such as brominated or nitrated derivatives.
科学的研究の応用
1-(2-Hydroxy-5-(tert-pentyl)phenyl)butan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.
作用機序
The mechanism of action of 1-(2-Hydroxy-5-(tert-pentyl)phenyl)butan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group and the carbonyl group play crucial roles in its reactivity and interactions. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
1-(2-Hydroxy-5-(tert-butyl)phenyl)ethanone: Similar structure but with an ethanone moiety instead of butanone.
1-(2-Hydroxy-5-(tert-pentyl)phenyl)propan-1-one: Similar structure but with a propanone moiety instead of butanone.
Uniqueness
1-(2-Hydroxy-5-(tert-pentyl)phenyl)butan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-pentyl group provides steric hindrance, affecting its reactivity and interactions with other molecules.
特性
分子式 |
C15H22O2 |
|---|---|
分子量 |
234.33 g/mol |
IUPAC名 |
1-[2-hydroxy-5-(2-methylbutan-2-yl)phenyl]butan-1-one |
InChI |
InChI=1S/C15H22O2/c1-5-7-13(16)12-10-11(8-9-14(12)17)15(3,4)6-2/h8-10,17H,5-7H2,1-4H3 |
InChIキー |
PFFXXJKEIHBUNE-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)C1=C(C=CC(=C1)C(C)(C)CC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



